molecular formula C31H56N4 B12648699 1H-Imidazole, 4,4'-methylenebis(5-methyl-2-undecyl- CAS No. 96608-90-1

1H-Imidazole, 4,4'-methylenebis(5-methyl-2-undecyl-

Cat. No.: B12648699
CAS No.: 96608-90-1
M. Wt: 484.8 g/mol
InChI Key: SQZLLYMZDZQMRH-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by its unique structure, which includes two imidazole rings connected by a methylene bridge and substituted with long alkyl chains. This structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions.

    Substitution with Alkyl Chains:

    Methylene Bridge Formation: The methylene bridge connecting the two imidazole rings can be formed through a condensation reaction involving formaldehyde or other methylene donors.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl chains, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 4-methyl-: A simpler imidazole derivative with a single methyl group substitution.

    1H-Imidazole-4-methanol, 5-methyl-: An imidazole derivative with a hydroxymethyl group and a methyl group substitution.

    1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: A compound with two imidazole rings connected by a benzene ring.

Uniqueness

1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) is unique due to its long alkyl chains and methylene bridge, which impart distinct physical and chemical properties. These features make it suitable for specialized applications in various fields, distinguishing it from simpler imidazole derivatives .

Properties

CAS No.

96608-90-1

Molecular Formula

C31H56N4

Molecular Weight

484.8 g/mol

IUPAC Name

5-methyl-4-[(5-methyl-2-undecyl-1H-imidazol-4-yl)methyl]-2-undecyl-1H-imidazole

InChI

InChI=1S/C31H56N4/c1-5-7-9-11-13-15-17-19-21-23-30-32-26(3)28(34-30)25-29-27(4)33-31(35-29)24-22-20-18-16-14-12-10-8-6-2/h5-25H2,1-4H3,(H,32,34)(H,33,35)

InChI Key

SQZLLYMZDZQMRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(=C(N1)C)CC2=C(NC(=N2)CCCCCCCCCCC)C

Origin of Product

United States

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